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Abstract
Cedazuridine (formerly E7727) is a novel, potent, and orally bioavailable inhibitor of the

enzyme cytidine deaminase (CDA). Developed by Astex Pharmaceuticals, it represents a

significant advancement in the oral delivery of cytidine-based chemotherapeutic agents.[1][2]

By preventing the rapid degradation of these agents in the gastrointestinal tract and liver,

cedazuridine enables effective oral administration, thereby reducing the burden of intravenous

therapies for patients. This technical guide provides a comprehensive overview of the

discovery, origin, mechanism of action, and development of cedazuridine, with a focus on its

combination with the hypomethylating agent decitabine for the treatment of myelodysplastic

syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Discovery and Origin
The development of an oral formulation for hypomethylating agents (HMAs) like decitabine has

been a long-standing goal in the treatment of myeloid malignancies.[3][4] However, the oral

bioavailability of these drugs is severely limited due to rapid inactivation by cytidine deaminase

(CDA), an enzyme highly expressed in the gut and liver.[3][5]

Initial attempts to overcome this challenge focused on the use of tetrahydrouridine (THU), a

known CDA inhibitor. While effective at increasing the oral bioavailability of decitabine, THU is
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unstable in acidic environments, posing significant pharmaceutical development challenges.[3]

[6]

To address this limitation, Astex Pharmaceuticals embarked on a drug discovery program to

identify a more stable and potent CDA inhibitor. This effort led to the discovery of cedazuridine

(E7727), a synthetic nucleoside analog derived from tetrahydrouridine.[1] Cedazuridine was

specifically designed to have improved stability over THU while maintaining potent inhibition of

CDA.[1] It is a 2'-fluorinated analog of THU.[5] Astex Pharmaceuticals, a subsidiary of Otsuka

Pharmaceutical, developed cedazuridine, with Taiho Oncology also being involved in its

development.[7][8]

Mechanism of Action
Cedazuridine is a competitive inhibitor of cytidine deaminase.[6] When co-administered with a

cytidine analog like decitabine, cedazuridine binds to CDA in the gastrointestinal tract and liver,

preventing the deamination and subsequent inactivation of decitabine.[9][10] This inhibition of

first-pass metabolism significantly increases the systemic exposure (bioavailability) of orally

administered decitabine, allowing it to reach therapeutic concentrations.[1][9]

Decitabine, a hypomethylating agent, exerts its antineoplastic effects by incorporating into DNA

and inhibiting DNA methyltransferase (DNMT).[4][9] This leads to hypomethylation of DNA,

which can restore the normal function of tumor suppressor genes, leading to cellular

differentiation and apoptosis.[4][9]

The combination of cedazuridine and decitabine, marketed as Inqovi®, allows for an oral

treatment regimen that provides equivalent systemic exposure to intravenous decitabine.[3][11]

[12]

Chemical Synthesis
Cedazuridine is synthesized from a readily accessible, protected gemcitabine precursor.[7] The

synthesis involves a multi-step process:[7]

Acid-mediated transfer hydrogenation: The 6-amino-pyridone of the gemcitabine precursor is

converted to the corresponding dihydrouridine.
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Reduction and Deprotection: A Luche reduction followed by exposure to methanolic

ammonia reduces the amide carbonyl and removes the benzoyl ester protecting groups,

yielding a dihydrouridine intermediate as a mixture of diastereomers.

Epimerization and Isolation: Treatment with catalytic DBU in aqueous acetonitrile results in a

diastereomeric mixture containing cedazuridine and its epimeric aminol. The desired

cedazuridine diastereomer is then isolated.

Quantitative Data
Table 1: Pharmacokinetic Parameters of Cedazuridine
and Decitabine (Oral Combination)

Parameter
Cedazuridine (100
mg)

Decitabine (35 mg) Citation(s)

Cmax (ng/mL) 371 (52% CV) 145 (55% CV) [13]

Day 1 AUC (nghr/mL) 2950 (49% CV) 103 (55% CV) [13]

Steady-State AUC

(nghr/mL)
3291 (45% CV) 178 (53% CV) [13]

5-day Cumulative

AUC (ng*hr/mL)
- 851 (50% CV) [13]

Steady-State Half-life

(hours)
6.7 (19% CV) - [13]

Apparent Steady-

State Clearance (L/hr)
30.3 (46% CV) - [13]

Plasma Protein

Binding
34-38% 4-6% [13]

CV: Coefficient of Variation

Table 2: Preclinical Toxicology of Cedazuridine
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Species
Study
Duration

Dosing
Regimen

NOAEL

Target
Organs at
Doses
Above
NOAEL

Citation(s)

Mouse
7 days (1

cycle)
Daily 1000 mg/kg - [1]

Monkey
7 days (1

cycle)
Daily 200 mg/kg - [1]

Mouse
13 weeks

(multi-cycle)

Days 1-7 of

28-day cycle

100 mg/kg

(females),

300 mg/kg

(males)

Lymph nodes [1]

Monkey
13 weeks

(multi-cycle)

Days 1-7 of

28-day cycle
60 mg/kg

GI mucosa,

Bone marrow

(RBC

parameters)

[1]

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Clinical Efficacy of Oral
Decitabine/Cedazuridine in MDS and CMML (ASCERTAIN
and ASTX727-01-B Trials)
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Endpoint
ASTX727-01-B
(Phase 2)

ASCERTAIN (Phase
3)

Citation(s)

Number of Patients 80 133 [14]

Complete Response

(CR) Rate

18% (95% CI,

10%-18%)

21% (95% CI,

15%-29%)
[14]

Median Duration of

CR (months)
8.7 (range, 1.1-18.2) 7.5 (range, 1.6-17.5) [14]

Transfusion

Independence

29% of transfusion-

dependent patients at

baseline became

independent.

53% of transfusion-

dependent patients at

baseline became

independent within 56

days.

[14]

Experimental Protocols
Phase 3 ASCERTAIN Clinical Trial Protocol
(NCT03306264)

Study Design: A multicenter, open-label, randomized, crossover study.[11][15]

Patient Population: Adults with myelodysplastic syndromes (MDS) or chronic

myelomonocytic leukemia (CMML) who were candidates for intravenous decitabine.[11]

Treatment Regimen:[11]

Patients were randomized (1:1) to receive either:

Cycle 1: Oral decitabine (35 mg) and cedazuridine (100 mg) as a fixed-dose

combination tablet once daily for 5 days.

Cycle 2: Intravenous decitabine (20 mg/m²) infused over 1 hour daily for 5 days.

OR

Cycle 1: Intravenous decitabine.
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Cycle 2: Oral decitabine/cedazuridine.

From Cycle 3 onwards, all patients received the oral combination.

Primary Endpoint: To demonstrate pharmacokinetic equivalence of the oral combination to

intravenous decitabine based on the 5-day area under the curve (AUC).[11]

Secondary Endpoints: Safety, overall response rate, and duration of response.

Visualizations
Diagram 1: Mechanism of Action of Cedazuridine and
Decitabine
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Caption: Mechanism of action of oral cedazuridine in combination with decitabine.

Diagram 2: Cedazuridine Drug Development Workflow
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Caption: High-level workflow of the discovery and development of cedazuridine.
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Diagram 3: Cedazuridine Synthesis Overview
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Caption: Simplified overview of the chemical synthesis of cedazuridine.

Conclusion
The discovery and development of cedazuridine is a prime example of rational drug design

aimed at overcoming a specific pharmaceutical challenge. By creating a stable and potent

inhibitor of cytidine deaminase, researchers have successfully enabled the oral administration

of decitabine, a critical therapy for patients with MDS and CMML. The comprehensive

preclinical and clinical development program has demonstrated that the oral combination of

cedazuridine and decitabine is pharmacokinetically equivalent to intravenous decitabine, with a

comparable safety and efficacy profile. This innovation offers a significant improvement in the

quality of life for patients by providing a convenient, at-home treatment option. Future research

will likely explore the potential of cedazuridine in combination with other cytidine analogs and in

the treatment of other malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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